(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PROPYLPIPERAZINO)METHANONE
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Overview
Description
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(4-propylpiperazino)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-methyl-1H-pyrazol-5-yl)(4-propylpiperazino)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
N-Methylation: The methyl group at the 1-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Formation of the Piperazine Derivative: The piperazine ring can be synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine.
Coupling Reaction: The final step involves coupling the chlorinated pyrazole derivative with the piperazine derivative under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-1-methyl-1H-pyrazol-5-yl)(4-propylpiperazino)methanone is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its pyrazole and piperazine moieties are known to exhibit various biological activities, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (4-chloro-1-methyl-1H-pyrazol-5-yl)(4-propylpiperazino)methanone involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-1-methyl-1H-pyrazol-5-yl)(4-ethylpiperazino)methanone
- (4-Chloro-1-methyl-1H-pyrazol-5-yl)(4-butylpiperazino)methanone
- (4-Chloro-1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazino)methanone
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(4-propylpiperazino)methanone is unique due to the specific combination of its pyrazole and piperazine moieties. The presence of the propyl group in the piperazine ring can influence its biological activity and chemical reactivity, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-(4-propylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O/c1-3-4-16-5-7-17(8-6-16)12(18)11-10(13)9-14-15(11)2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVFERHDIUAEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C=NN2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717684 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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